N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for the amino terminus. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.
Properties
CAS No. |
61280-89-5 |
|---|---|
Molecular Formula |
C15H21N3O4 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-10(13(19)16-3)17-14(20)11(2)18-15(21)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21)/t10-,11-/m0/s1 |
InChI Key |
ZIOBBKUCLDPHFV-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide typically involves the protection of the amino group using the benzyloxycarbonyl group. The process begins with the reaction of benzyl chloroformate with the amino acid to form the protected amino acid derivative. This is followed by coupling with another amino acid or peptide fragment using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and the protective groups are removed in a stepwise manner .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amines, and substituted peptides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: It serves as a tool for studying protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and as a model compound for studying drug delivery systems.
Industry: It is employed in the production of peptide-based materials and as a component in biochemical assays
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group protects the amino terminus, allowing the peptide to interact with its target without undergoing premature degradation. The compound can inhibit or activate specific pathways depending on its structure and the nature of its interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar protective group, used as a proteasome inhibitor.
N-benzyloxycarbonyl-L-proline: Used as a potent inhibitor of prolidase and in the synthesis of other peptides.
N-benzyloxycarbonyl-L-serine benzyl ester: Utilized as a building block in peptide synthesis and as a biochemical reagent.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide is unique due to its specific sequence and the presence of the benzyloxycarbonyl protective group, which provides stability and allows for selective reactions. Its structure enables it to be used in a wide range of applications, from peptide synthesis to drug development, making it a versatile compound in scientific research .
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